7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
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Overview
Description
7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[5,1-c][1,2,4]triazin core with an ethylthio group at the 7-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with ethyl iodide under basic conditions to introduce the ethylthio group. This intermediate is then subjected to cyclization with hydrazine derivatives to form the triazolo[5,1-c][1,2,4]triazin core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo[5,1-c][1,2,4]triazin core can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolo[5,1-c][1,2,4]triazin derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 7-(ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is believed to be due to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological pathways. This interaction can lead to the inhibition of microbial growth or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
7-(Ethylthio)-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one: Known for its antiviral activity.
7-(Methylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine: Similar structure but with a methylthio group instead of an ethylthio group.
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine: Contains a trifluoromethyl group, offering different chemical properties.
Uniqueness
The presence of the ethylthio group in 7-(ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-ethylsulfanyl-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-2-19-12-14-11-16-15-9(10(13)18(11)17-12)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRQJNEAWSBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(N=NC2=N1)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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